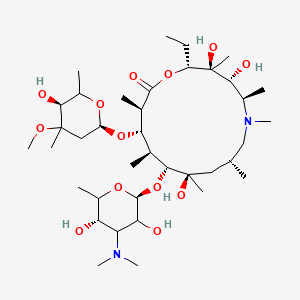

4'-Hydroxy Azithromycin

Descripción

Propiedades

IUPAC Name |

(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,5S)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,5S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H72N2O13/c1-15-25-38(10,47)31(43)22(5)40(13)18-19(2)16-36(8,46)33(53-35-29(42)27(39(11)12)28(41)23(6)50-35)20(3)30(21(4)34(45)51-25)52-26-17-37(9,48-14)32(44)24(7)49-26/h19-33,35,41-44,46-47H,15-18H2,1-14H3/t19-,20+,21-,22-,23?,24?,25-,26+,27?,28-,29?,30+,31-,32+,33-,35+,36-,37?,38-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILOTYWFVECJHDW-QCTLZBKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(C(C(O3)C)O)N(C)C)O)(C)O)C)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2CC([C@H](C(O2)C)O)(C)OC)C)O[C@H]3C(C([C@@H](C(O3)C)O)N(C)C)O)(C)O)C)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H72N2O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

765.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations Involving 4 Hydroxy Azithromycin

Strategies for the Preparation of 4'-Hydroxy Azithromycin (B1666446) and Related Analogs

The introduction of a hydroxyl group at the 4'-position of the azithromycin scaffold can be achieved through several synthetic routes, each with its own advantages and challenges. evitachem.com

Direct Chemical Synthesis Approaches

The total synthesis of complex molecules like azithromycin and its analogs is a formidable challenge in organic chemistry. nih.gov A fully synthetic route offers the advantage of creating diverse structures not easily accessible through semisynthesis. nih.gov One such approach involves the convergent assembly of simple chemical building blocks. nih.gov For instance, a 15-membered azalide scaffold, a key feature of azithromycin, can be constructed through a multi-step sequence involving the coupling of smaller, functionalized fragments. nih.gov This strategy allows for the introduction of various functional groups at different positions, including what would become the 4'-position, by using appropriately substituted building blocks from the outset. nih.gov Key reactions in such a total synthesis can include Mukaiyama aldol (B89426) reactions, glycosidation reactions, and reductive amination to assemble the macrolide ring. nih.gov The stereochemistry of the newly introduced centers is a critical aspect that needs to be carefully controlled throughout the synthesis. nih.gov

| Reaction Type | Key Reagents/Conditions | Purpose in Synthesis | Reference |

| Mukaiyama Aldol Reaction | Lewis acids (e.g., MgBr₂·OEt₂), triethylamine | Forms key C-C bonds with high diastereoselectivity. | nih.gov |

| Glycosidation | Glycosyl donors with protecting groups (e.g., benzoyl) | Attaches sugar moieties to the macrolide core. | nih.gov |

| Reductive Amination | Sodium cyanoborohydride (NaBH₃CN) | Couples amine and aldehyde fragments to form the macrocycle precursor. | nih.gov |

| Macrocyclization | Various | Closes the large lactone ring. | nih.gov |

Semisynthetic Routes from Azithromycin Precursors

Semisynthesis, which involves the chemical modification of a naturally derived starting material, is a more common and often more practical approach to obtaining azithromycin analogs. nih.gov Azithromycin itself is produced semisynthetically from erythromycin (B1671065) A, a fermentation product. nih.govpatsnap.comgoogle.com The synthesis of 4'-Hydroxy Azithromycin can be envisioned through modifications of azithromycin or its immediate precursors.

One potential strategy involves the selective deprotection of other hydroxyl groups on the azithromycin molecule, followed by the introduction of a hydroxyl group at the 4'-position. However, the numerous hydroxyl groups on the azithromycin scaffold present a significant challenge in achieving regioselectivity. researchgate.net Therefore, a more common approach is to start with a precursor where the 4'-position is already functionalized or can be readily converted to a hydroxyl group.

A key intermediate in the synthesis of many azithromycin derivatives is 9-deoxo-9a-aza-9a-homoerythromycin A. patsnap.com The synthesis of this intermediate typically begins with erythromycin A oxime, which undergoes a Beckmann rearrangement to form an imino ether, followed by reduction. patsnap.comgoogle.com Further methylation of the nitrogen atom leads to azithromycin. google.comgoogle.com To prepare this compound, one could potentially intercept this pathway with a derivative of erythromycin A that already contains a protected hydroxyl group at the 4'-position of the cladinose (B132029) sugar, or a group that can be converted to a hydroxyl group at a later stage.

Another approach involves the direct hydroxylation of an azithromycin precursor. This can be achieved using various oxidizing agents, but controlling the regioselectivity to target the 4'-position specifically is a major hurdle. evitachem.com

| Starting Material | Key Transformation | Product | Reference |

| Erythromycin A | Oximation, Beckmann rearrangement, reduction, methylation | Azithromycin | patsnap.comgoogle.comgoogle.com |

| Azithromycin | Selective functionalization | This compound Analogs | researchgate.netnih.gov |

Enzymatic Synthesis Pathways for 4'-Hydroxylation

Enzymatic synthesis offers a highly specific and environmentally friendly alternative to traditional chemical methods. While specific information on the enzymatic synthesis of this compound is limited, the use of enzymes for the hydroxylation of macrolides is a known strategy. Cytochrome P450 enzymes, for example, are known to catalyze hydroxylation reactions at various positions on steroid and fatty acid molecules, and similar enzymes could potentially be engineered or discovered to selectively hydroxylate the 4'-position of azithromycin. hmdb.ca The metabolism of azithromycin in vivo involves hydroxylation of the desosamine (B1220255) and aglycone rings, suggesting the existence of enzymes capable of performing such transformations. pfizer.com Further research in this area could lead to the development of efficient and highly selective biocatalytic methods for the production of this compound.

Functional Group Interconversions at the 4'-Position of Azithromycin

The 4'-hydroxy group of this compound serves as a versatile handle for further chemical modifications, allowing for the synthesis of a wide range of derivatives with potentially improved properties. researchgate.netnih.gov

Oxidation Reactions at the 4''-Hydroxy Group

It is important to clarify that while the subject is this compound, much of the available literature discusses modifications at the 4''-position of the cladinose sugar of azithromycin. Assuming a similar reactivity, the 4'-hydroxy group could undergo oxidation to the corresponding ketone, a 4'-oxo-azithromycin derivative. researchgate.net This transformation can be achieved using various oxidizing agents. For example, Swern oxidation conditions (dimethyl sulfoxide (B87167), oxalyl chloride, and a hindered base) are commonly used for the mild oxidation of alcohols to ketones. patsnap.com Other methods, such as using a dimethyl sulfoxide and acetic anhydride (B1165640) system, have also been reported for the oxidation of hydroxyl groups in macrolides. patsnap.com The resulting 4'-oxo derivative is a key intermediate that can be further transformed into other functional groups. researchgate.net

| Oxidation Method | Reagents | Product | Reference |

| Swern Oxidation | Dimethyl sulfoxide, oxalyl chloride, triethylamine | 4''-Oxo-azithromycin | patsnap.com |

| DMSO/Acetic Anhydride | Dimethyl sulfoxide, acetic anhydride | 4''-Oxo-azithromycin | patsnap.com |

Derivatization via Esterification and Etherification

The 4'-hydroxy group can readily undergo esterification and etherification to produce a variety of analogs. evitachem.comresearchgate.net

Esterification: The reaction of this compound with carboxylic acids, acid chlorides, or anhydrides in the presence of a suitable catalyst or base would yield the corresponding 4'-esters. evitachem.comgoogle.com.na This approach allows for the introduction of a wide range of acyl groups, potentially modulating the compound's physicochemical properties. For example, esterification with acetic anhydride would yield 4'-acetoxy-azithromycin. mdpi.com

Etherification: The formation of ethers at the 4'-position can be achieved by reacting this compound with an alkyl halide or other electrophilic species under basic conditions. This allows for the introduction of various alkyl or aryl groups. For instance, benzoxaborole derivatives have been attached to the 4''-hydroxy group of azithromycin, indicating the feasibility of forming ether linkages at this position. nih.gov

These derivatization strategies are crucial for exploring the structure-activity relationships of azithromycin analogs and for developing new compounds with enhanced therapeutic profiles. mdpi.com

Hybrid Molecule Conjugation Strategies at the 4''-Position

The development of new antibiotics to combat rising antimicrobial resistance is a significant area of research. nih.govnih.gov One promising approach is the creation of hybrid molecules, where two or more pharmacophoric units are covalently linked to create a single entity with potentially enhanced properties. researchgate.net For azithromycin, the 4''-hydroxy group on the cladinose sugar residue has been identified as a particularly promising and frequently utilized site for modification and conjugation. nih.govnih.govsemanticscholar.org Structure-activity relationship studies have shown that alterations at this position can lead to improved analogs with enhanced activity against pathogenic microorganisms, including those resistant to macrolides. semanticscholar.org

A common strategy for modifying the 4''-position involves the use of versatile and accessible intermediates. For instance, 2′-acetyl-4′′-O-imidazolylcarbonyl-11,12-cyclic azithromycin carbonate is a key intermediate synthesized from commercially available azithromycin in a two-step process. nih.govsemanticscholar.org This intermediate facilitates the chemical conjugation of other molecules, such as the hemisuccinate esters of chloramphenicol (B1208) and metronidazole (B1676534), through linkers of varying lengths and structures. nih.govsemanticscholar.org This modular approach allows for the creation of diverse libraries of hybrid compounds. In some synthesized hybrids, the 11,12-cyclic carbonate moiety is intentionally retained, as it has been shown to be important for overcoming efflux-based resistance mechanisms in bacteria. nih.gov

Researchers have successfully synthesized several novel hybrid molecules using this position:

Chloramphenicol and Metronidazole Hybrids: Two series of hybrid molecules were synthesized by linking an azithromycin derivative at the 4''-position to chloramphenicol or metronidazole hemisuccinates. nih.govnih.gov While these did not show significant synergy against wild-type strains, the new compounds were able to overcome resistance associated with inducible ermC gene expression in a model E. coli strain. nih.govnih.gov

Benzoxaborole Hybrids: Novel derivatives have been created by attaching a benzoxaborole residue to the 4''-hydroxy-group of azithromycin. nih.gov These compounds demonstrated a broad spectrum of antibacterial activity, showing particular effectiveness against Streptococcus pyogenes and Propionibacterium acnes. nih.gov Some of these new hybrids were also more active than the parent azithromycin against strains of Streptococcus pneumoniae and Enterococcus faecium. nih.gov

Macrolone Hybrids: A set of novel "macrolones" were prepared by conjugating a quinolone moiety to 4''-propenoyl-azithromycin, which is derived from the 4''-hydroxy group. researchgate.net

These examples underscore the strategic importance of the 4''-position as a versatile anchor point for developing next-generation azithromycin-based antibiotics through molecular hybridization. researchgate.net

Table 1: Examples of Hybrid Molecule Conjugation at the Azithromycin 4''-Position

| Conjugated Moiety | Intermediate/Linker Strategy | Reported Biological Finding | Source(s) |

| Chloramphenicol | Conjugation via hemisuccinate esters to 2′-acetyl-4′′-O-imidazolylcarbonyl-11,12-cyclic azithromycin carbonate. | Overcomes AMR associated with inducible ermC gene expression. | nih.govnih.govsemanticscholar.org |

| Metronidazole | Conjugation via hemisuccinate esters to 2′-acetyl-4′′-O-imidazolylcarbonyl-11,12-cyclic azithromycin carbonate. | Overcomes AMR associated with inducible ermC gene expression. | nih.govnih.govsemanticscholar.org |

| Benzoxaborole | Direct attachment of benzoxaborole residue to the 4''-hydroxy-group. | High activity against S. pyogenes and P. acnes; improved activity against some S. pneumoniae and E. faecium strains. | nih.gov |

| Quinolone | Conjugation to 4''-propenoyl-azithromycin. | Resulted in a novel class of macrolide antibiotics termed "macrolones." | researchgate.net |

Stereochemical Control in this compound Synthesis

The synthesis of complex natural products and their derivatives, such as azithromycin, presents significant challenges, with stereochemical complexity being a primary hurdle. researchgate.net Azithromycin is a semi-synthetic macrolide derived from erythromycin A through a sequence of reactions including oximation, Beckmann rearrangement, reduction, and N-methylation. researchgate.net A highly stereoselective total synthesis has also been accomplished. researchgate.net

In the development of new derivatives, controlling the stereochemistry is paramount, as even minor changes can drastically alter biological activity. Most synthetic modifications of macrolides like clarithromycin (B1669154) and its relatives have been carried out with the intention of conserving the stereochemistry at key carbon centers, such as C(12). acs.org The challenge of controlling isomeric impurities is a critical aspect of large-scale manufacturing for macrolide-based drugs. acs.org For example, in the synthesis of oxime derivatives of clarithromycin, a well-known intermediate, preventing the formation of the undesired (Z)-isomer is a significant process optimization goal. acs.org

While conservation of the natural stereoconfiguration is often the goal, some research explores the deliberate alteration of stereocenters to create novel structures. A synthetic approach has been developed for 14-membered macrolides that allows for the inversion of the absolute configuration at the C(12) position. acs.org This transformation proceeds through a novel ketene (B1206846) acetal (B89532) intermediate under acidic conditions, yielding an atypical derivative with an inverted configuration relative to naturally occurring macrolides like erythromycin or azithromycin. acs.org Such strategies for structural diversification, including the controlled inversion of stereocenters, open new avenues for modifying the macrolide scaffold. acs.org

Table 2: Challenges and Strategies in Stereochemical Control of Macrolide Synthesis

| Challenge/Strategy | Description | Relevance to Azithromycin Synthesis | Source(s) |

| Inherent Complexity | Macrolide scaffolds contain numerous chiral centers, making total synthesis and derivatization stereochemically challenging. | A key difficulty in both semi-synthesis from erythromycin and total synthesis routes. | researchgate.net |

| Isomer Control | Preventing the formation of undesired stereoisomers (e.g., E/Z isomers in oximes) during synthesis is critical for purity and large-scale manufacturing. | A general challenge applicable to the synthesis of azithromycin intermediates and derivatives. | acs.org |

| Stereochemical Conservation | Most synthetic modifications are designed to retain the absolute configuration of the original macrolide scaffold. | This is the standard approach in creating most azithromycin derivatives to maintain biological activity. | acs.org |

| Stereochemical Inversion | Novel synthetic methods can be employed to deliberately invert the configuration at specific chiral centers (e.g., C12), creating atypical macrolide structures. | A potential strategy for creating novel azithromycin analogs with different conformations and potentially new biological profiles. | acs.org |

Biotransformation and Metabolic Pathways of Azithromycin Leading to 4 Hydroxylation

Identification of 4'-Hydroxy Azithromycin (B1666446) as a Key Metabolite

While azithromycin is largely resistant to extensive metabolism, several metabolic pathways have been identified, including N- and O-demethylation, deconjugation of the cladinose (B132029) sugar, and hydroxylation of the desosamine (B1220255) or aglycone rings. researchgate.net Hydroxylation at the 4'-position of the desosamine sugar results in the formation of 4'-Hydroxy Azithromycin.

Enzymatic Systems Involved in 4'-Hydroxylation

The enzymatic processes responsible for the 4'-hydroxylation of azithromycin are not as clearly defined as for other macrolides, primarily because azithromycin's unique structure allows it to evade the most common metabolic pathways for this drug class.

The Cytochrome P450 (CYP) superfamily of enzymes, particularly the CYP3A4 isoenzyme, is the primary system for the metabolism of many drugs, including macrolide antibiotics like erythromycin (B1671065) and clarithromycin (B1669154). ekb.eg However, azithromycin exhibits a significantly different interaction profile with this system.

Structurally, azithromycin is an azalide, containing a methyl-substituted nitrogen atom incorporated into the 15-membered aglycone ring. drugbank.comekb.eg This modification prevents the formation of a nitrosoalkane metabolite, which in other macrolides leads to the creation of an inactive CYP3A4-iron-metabolite complex. nih.gov Consequently, azithromycin is a very weak inhibitor of CYP3A4 and is not a significant substrate for the enzyme. ekb.egnih.gov This characteristic is a key differentiator from erythromycin and clarithromycin and explains azithromycin's lower potential for drug-drug interactions. ekb.egresearchgate.net While a minor role for CYP3A4 in the hydroxylation of azithromycin cannot be entirely excluded, it is not considered a primary or significant pathway.

Given the minimal involvement of the Cytochrome P450 system, other enzymatic pathways may contribute to the minor oxidative metabolism of azithromycin. Xenobiotic hydroxylation can also be mediated by non-P450 enzymes, such as flavin-containing monooxygenases (FMOs) and aldehyde oxidases (AO). drugbank.com These enzyme systems are capable of catalyzing the oxidation of a wide range of compounds. However, the specific contribution of these or other non-P450 enzymes to the 4'-hydroxylation of azithromycin has not been definitively elucidated in published research. Further investigation is required to identify the specific enzymes responsible for this minor metabolic conversion.

In Vitro Metabolic Pathway Elucidation

In vitro experimental systems are crucial for identifying and characterizing metabolic pathways. The use of human liver microsomes (HLMs), which are subcellular fractions containing a high concentration of drug-metabolizing enzymes like CYPs, is a standard method for studying phase I metabolic reactions such as hydroxylation. eurofinsdiscovery.comspringernature.com

Studies involving the incubation of azithromycin and its derivatives with liver microsomes have been conducted. For instance, research on a deglycosylated azithromycin derivative identified hydroxylation as one of the metabolic pathways in human liver microsomes. researchgate.net Another study noted the good metabolic stability of a fluorescently-labeled azithromycin derivative in mouse liver microsomes, suggesting a low clearance rate. researchgate.net These in vitro models allow for the identification of potential metabolites, including hydroxylated forms, formed in a controlled hepatic environment, providing foundational data for understanding the drug's biotransformation, even if the metabolic turnover is low.

Comparative Biotransformation Profiles in Different Biological Systems

The pharmacokinetics and metabolism of azithromycin show notable variation across different species. While direct comparative studies quantifying the formation of this compound are scarce, pharmacokinetic data reveal significant differences in how various animal models handle the drug compared to humans.

In rats and dogs, azithromycin is also rapidly distributed to tissues, with tissue concentrations far exceeding those in serum. nih.gov However, oral bioavailability differs significantly, being approximately 46% in rats, 97% in dogs, and 37% in humans. drugbank.comnih.gov A study in ball pythons identified fifteen distinct metabolites of azithromycin in plasma, bile, and tissues, with some being unique to that species, indicating a substantially different metabolic profile compared to mammals. nih.gov In these reptiles, unchanged azithromycin accounted for only 40% of the drug-related material in the liver and kidney, a much lower percentage than typically reported in mammals. nih.gov

Furthermore, in vitro studies using liver microsomes from mice, rats, dogs, monkeys, and humans to assess the metabolism of an azithromycin derivative showed that while hydroxylation was a common pathway, the specific profiles and quantities of metabolites could differ. researchgate.net These findings underscore that the biotransformation of azithromycin is species-dependent and that data from animal models cannot always be directly extrapolated to humans.

Interactive Data Table: Comparative Pharmacokinetic Parameters of Azithromycin

| Species | Oral Bioavailability (%) | Terminal Elimination Half-life (hours) | Primary Route of Excretion |

| Human | ~37% | ~68 | Biliary (Unchanged) |

| Dog | ~97% | ~90 | Biliary (Unchanged) |

| Rat | ~46% | ~40 | Biliary (Unchanged) |

| Ball Python | ~77% | ~51 (Oral) | Biliary (Metabolites & Unchanged) |

Analytical Characterization and Method Development for 4 Hydroxy Azithromycin

Chromatographic Methodologies for Isolation and Quantification

Chromatographic techniques are fundamental for separating 4'-Hydroxy Azithromycin (B1666446) from the parent drug and other related metabolites in various matrices. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most employed methods due to their high resolution and sensitivity. ekb.eg

High-Performance Liquid Chromatography (HPLC) Applications

Reverse-phase HPLC (RP-HPLC) is the predominant technique for the analysis of azithromycin and its metabolites. researchgate.net The separation is typically achieved using C18 or C8 stationary phases. Due to the basic nature of azithromycin and its metabolites, mobile phases are often maintained at a neutral to high pH to ensure good peak shape and retention.

Methods developed for azithromycin can be adapted for the detection of its hydroxylated metabolites. For instance, a common approach involves an isocratic or gradient elution using a mixture of a phosphate (B84403) buffer and an organic modifier like methanol (B129727) or acetonitrile (B52724). nih.govderpharmachemica.com Detection is most effective at low UV wavelengths, typically between 208-215 nm, as azithromycin and its derivatives lack a strong chromophore. dntb.gov.uaresearchgate.net The introduction of a hydroxyl group in 4'-Hydroxy Azithromycin increases its polarity, which would theoretically lead to a shorter retention time compared to the parent azithromycin under typical RP-HPLC conditions.

Table 1: Representative HPLC Conditions for Azithromycin and Related Substances

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | nih.gov |

| Mobile Phase | Methanol: 0.02 M Phosphate Buffer pH 8.0 (90:10, v/v) | nih.gov |

| Flow Rate | 1.0 - 1.5 mL/min | nih.govresearchgate.net |

| Detection | UV at 210 nm | derpharmachemica.com |

| Temperature | 40 - 50 °C | derpharmachemica.com |

Ultra-Performance Liquid Chromatography (UPLC) Techniques

UPLC, an advancement of HPLC utilizing smaller particle size columns (typically <2 µm), offers significant improvements in speed, resolution, and sensitivity for the analysis of azithromycin and its metabolites. ekb.eg These methods are particularly valuable when coupled with mass spectrometry for bioanalytical studies. nih.gov UPLC systems can achieve rapid separation of metabolites using gradient elution with mobile phases similar to those in HPLC, such as acetonitrile and ammonium (B1175870) formate (B1220265) or acetate (B1210297) buffers. ekb.egijsr.net The enhanced resolution of UPLC is advantageous for separating structurally similar metabolites, including different hydroxylated isomers. The runtime for UPLC methods is often significantly shorter than traditional HPLC methods, sometimes reduced from over an hour to just a few minutes. googleapis.com

Spectrometric Approaches for Structural Elucidation and Detection

Spectrometric methods are indispensable for the definitive identification and structural confirmation of metabolites like this compound.

Mass Spectrometry (MS and LC-MS/MS) for Metabolite Identification

Mass spectrometry, especially when coupled with liquid chromatography (LC-MS/MS), is the gold standard for identifying and quantifying drug metabolites in complex biological matrices. ijpsnonline.comnih.gov Electrospray ionization (ESI) in the positive ion mode is typically used for the analysis of azithromycin and its derivatives.

The molecular weight of azithromycin is 748.98 g/mol , and it is typically observed as a protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 749.6 in the mass spectrum. nih.govplos.org The addition of a hydroxyl group to form this compound increases the mass by 16 Da (the mass of an oxygen atom). Therefore, the protonated molecule for this compound is expected at m/z 765.6 .

Tandem mass spectrometry (MS/MS) is used for structural confirmation through fragmentation analysis. A characteristic fragmentation of azithromycin (m/z 749.6) involves the neutral loss of the desosamine (B1220255) sugar moiety, resulting in a major product ion at m/z 591.6. nih.gov Research on azithromycin-related substances has identified an unknown compound with a precursor ion at m/z 765, which could correspond to a hydroxylated azithromycin. researchgate.net The MS/MS fragmentation of this ion at m/z 765 also showed a significant product ion at m/z 591, suggesting the loss of a modified cladinose (B132029) sugar (174 Da), which is consistent with hydroxylation on that moiety. researchgate.net Another characteristic fragment for macrolides, representing the intact desosamine sugar, is often observed at m/z 158. researchgate.net

Table 2: Key Mass Spectrometric Data for Azithromycin and Postulated this compound

| Compound | Precursor Ion [M+H]⁺ (m/z) | Major Product Ions (m/z) | Postulated Neutral Loss | Reference |

|---|---|---|---|---|

| Azithromycin | 749.6 | 591.6, 158 | Desosamine sugar | nih.govplos.org |

| This compound (Postulated) | 765.6 | 591.6 | Hydroxylated cladinose sugar | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for unambiguous structure elucidation of organic molecules, including drug metabolites. mdpi.com However, obtaining sufficient quantities of a minor metabolite like this compound from biological samples for NMR analysis is a significant challenge. Therefore, NMR data for this specific compound is not widely available in the literature.

Typically, characterization would involve obtaining both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra. The structural assignment would rely on comparing the spectra of the metabolite to that of the parent azithromycin. The introduction of a hydroxyl group at the 4'-position of the cladinose sugar would induce predictable changes in the NMR spectrum:

¹H NMR: The proton attached to C4' (H4') would likely experience a downfield shift due to the deshielding effect of the new adjacent hydroxyl group. Protons on neighboring carbons (e.g., H3' and H5') would also show smaller shifts.

¹³C NMR: The C4' carbon would exhibit a significant downfield shift (typically 40-50 ppm) upon hydroxylation. Adjacent carbons (C3' and C5') would experience smaller shifts (beta-effects).

Definitive assignment would require a complete analysis of 2D NMR data to confirm correlations and establish the precise location of the hydroxylation.

Other Spectroscopic Techniques (e.g., IR, Raman, UV-Vis)

Other spectroscopic techniques provide complementary information for the characterization of this compound.

UV-Vis Spectroscopy: Azithromycin lacks a significant chromophore, resulting in a low UV absorbance with a maximum (λmax) typically observed around 208-212 nm in common HPLC solvents. dntb.gov.uaresearchgate.net The hydroxylation at the 4'-position of the cladinose sugar does not alter the core structure responsible for this UV absorption. Consequently, the UV-Vis spectrum of this compound is expected to be nearly identical to that of the parent azithromycin, with a λmax in the same region. researchgate.net

Infrared (IR) and Raman Spectroscopy: IR and Raman spectroscopy provide information about the vibrational modes of functional groups within a molecule. The spectrum of this compound would be very similar to that of azithromycin, containing characteristic peaks for O-H, C-H, C-O, and C-N bonds. The most notable difference would be the presence of an additional, broader O-H stretching band in the IR spectrum (around 3300-3500 cm⁻¹) corresponding to the new hydroxyl group, which could potentially be distinguished from the existing hydroxyl groups of the parent molecule through careful analysis. Specific data for this compound is not readily available, but analysis of the parent compound has been performed. ijpsnonline.com

Development of Analytical Standards and Reference Materials

The development and availability of high-purity analytical standards and reference materials are fundamental prerequisites for the accurate quantification and identification of this compound in any analytical method. These standards serve as the benchmark against which samples are compared, ensuring the reliability and reproducibility of analytical data. The process of developing a reference standard is meticulous, involving synthesis, purification, and comprehensive characterization to confirm its identity, purity, and potency.

Reference materials for this compound, like those for other active pharmaceutical ingredients (APIs) and their metabolites, are established through rigorous quality control processes. This includes structural elucidation using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the chemical structure. researchgate.net Purity is assessed using chromatographic techniques, typically High-Performance Liquid Chromatography (HPLC), and is often assigned a value based on a mass balance approach, accounting for water content, residual solvents, and non-volatile impurities.

Pharmacopeias, such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP), play a crucial role by establishing official reference standards for APIs and their specified impurities. sigmaaldrich.comsigmaaldrich.compharmacopeia.cn While this compound may not be listed as a specified impurity in all pharmacopeial monographs for Azithromycin, the framework for controlling related substances is well-defined. pharmacopeia.cndrugfuture.com For instance, the USP provides reference standards for various azithromycin-related compounds, including Azaerythromycin A, N-Demethylazithromycin, and Desosaminylazithromycin, which are used for system suitability and identification in official analytical procedures. pharmacopeia.cn

Several specialized chemical suppliers provide certified reference materials (CRMs) and reference standards for azithromycin and its related substances, including metabolites like this compound. These commercial standards are essential for research, development, and quality control laboratories that may not have the capability to synthesize and certify their own reference materials. pharmaffiliates.comsynzeal.comsynthinkchemicals.com The availability of these standards facilitates method development, validation, and the routine analysis of the compound.

Below is a table summarizing the types of reference standards relevant to the analysis of azithromycin and its derivatives.

| Standard Type | Issuing/Supplying Body | Purpose | Example Compounds | Reference |

|---|---|---|---|---|

| Pharmacopeial Reference Standard | European Pharmacopoeia (EDQM), United States Pharmacopeia (USP) | Official quality control testing, identification, purity tests, and assays as per monograph specifications. | Azithromycin, Azithromycin Impurity A, N-Demethylazithromycin, Desosaminylazithromycin | pharmacopeia.cnavantorsciences.com |

| Certified Reference Material (CRM) / Research Grade Standard | Commercial Suppliers (e.g., LGC, SynZeal, Pharmaffiliates) | Method development and validation, quality control, stability studies, identification of unknown impurities. | Azithromycin and a wide range of pharmacopeial and non-pharmacopeial impurities and metabolites. | pharmaffiliates.comsynzeal.comlgcstandards.com |

Challenges and Advancements in this compound Analysis

The analytical determination of this compound shares many of the challenges inherent to its parent compound, azithromycin. These challenges primarily stem from the molecule's structural and physicochemical properties. However, significant advancements in analytical techniques have provided robust solutions to overcome these difficulties.

Challenges in Analysis:

One of the main challenges in the analysis of azithromycin and its hydroxylated metabolites is their lack of a significant ultraviolet (UV) chromophore. researchgate.net This necessitates detection at low wavelengths, typically around 210-215 nm, where many solvents and potential impurities also absorb, leading to potential interferences and reduced sensitivity. semanticscholar.orgnih.gov

The basic nature of the azithromycin molecule can lead to strong interactions with residual silanol (B1196071) groups on conventional silica-based HPLC columns, resulting in poor peak shape (tailing) and reduced chromatographic efficiency. nih.gov To mitigate this, methods often require mobile phases with high pH (up to 11) or high temperatures, which can limit column lifetime and require specialized, more expensive columns. oup.com

Furthermore, the analysis is complicated by the potential for numerous related substances, including synthetic intermediates and degradation products. nih.gov Ensuring adequate chromatographic resolution to separate this compound from the parent drug and other closely related impurities is crucial for accurate quantification. nih.gov A study highlighted that the relative retention times (RRTs) of azithromycin impurities can vary significantly between different C18 columns and at different temperatures, complicating impurity identification based on RRT values alone. oup.comoup.comresearchgate.net Another challenge is the potential for buffer precipitation when using gradient elution methods that transition from a buffered aqueous mobile phase to a high percentage of organic solvent. waters.com

Advancements in Analytical Methods:

Significant progress has been made in developing sensitive, specific, and stability-indicating analytical methods for azithromycin and its related compounds. High-Performance Liquid Chromatography (HPLC) remains the cornerstone of analysis. nih.gov

Chromatographic Advancements: Stability-indicating reversed-phase HPLC (RP-HPLC) methods have been extensively developed. semanticscholar.org Optimization of mobile phase composition, including the use of phosphate buffers at moderately high pH (e.g., pH 8-11) and organic modifiers like methanol and acetonitrile, has achieved good separation and peak shape on robust C18 columns. semanticscholar.orgjapsonline.com The use of Hydrophilic Interaction Chromatography (HILIC) has also been explored, offering good retention for polar analytes like azithromycin and compatibility with mass spectrometry due to the high organic content of the mobile phase. waters.com

Detection Technique Advancements: To overcome the limitations of UV detection, more sensitive and specific detection techniques have been employed. While electrochemical detection has been used, Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) have become the methods of choice, particularly for quantifying low levels of metabolites in complex matrices. oup.comnih.gov LC-MS/MS offers superior sensitivity and specificity, using multiple reaction monitoring (MRM) to track specific precursor-to-product ion transitions, thereby minimizing interferences. researchgate.netnih.gov This is particularly advantageous for confirming the identity of metabolites like this compound.

The table below summarizes various advanced analytical methods developed for the analysis of azithromycin and its related substances, which are applicable to this compound.

| Analytical Technique | Stationary Phase | Mobile Phase / Key Conditions | Detection | Key Advantages | Reference |

|---|---|---|---|---|---|

| RP-HPLC | C18 (e.g., Xterra®, Hypersil GOLD™) | Isocratic; Methanol:Phosphate Buffer (e.g., 90:10, v/v) at pH 8.0-11.0 | UV (210-215 nm) | Simple, robust for quality control of bulk drug and formulations. | semanticscholar.orgjapsonline.com |

| RP-HPLC | C18 | Gradient; Acetonitrile/Methanol and buffered aqueous phase | UV (210 nm) | Stability-indicating method capable of separating multiple related compounds. | nih.govwaters.com |

| HILIC-UPLC | BEH Amide | Gradient; Acetonitrile and Ammonium formate buffer (pH 3.0) | MS/MS | Good retention of polar analytes, excellent peak shape, and high sensitivity with MS detection. | waters.com |

| LC-MS/MS | C18 | Gradient; Methanol-Acetonitrile and 0.1% Formic Acid | ESI+-MS/MS (MRM) | High sensitivity and specificity; suitable for complex matrices and pharmacokinetic studies. | nih.gov |

These advancements have led to the development of validated, robust, and reliable analytical methods that adhere to regulatory guidelines, such as those from the International Council for Harmonisation (ICH), ensuring the quality and consistency of analyses involving this compound. semanticscholar.org

Structure Activity Relationships Sar and Rational Design of 4 Hydroxylated Azithromycin Derivatives

Impact of the 4'-Hydroxy Group on Molecular Conformation

The desosamine (B1220255) sugar, attached at the C5 position of the aglycone ring, plays a pivotal role in the molecule's orientation within the ribosomal tunnel. mdpi.com The introduction of a polar hydroxyl (-OH) group at the 4'-position of this sugar ring can be expected to influence the molecule's conformation in several ways:

Local Sugar Pucker: The substitution pattern on a cyclic sugar affects its preferred ring conformation (puckering). The addition of a hydroxyl group at the 4'-position could alter the torsional angles within the desosamine ring, subtly changing its shape.

Intramolecular Hydrogen Bonding: A new hydroxyl group could form intramolecular hydrogen bonds with nearby atoms, such as the 3'-dimethylamino group or other oxygen atoms. This could potentially lock the desosamine sugar into a more rigid conformation, reducing its conformational flexibility.

Solvation and Polarity: The addition of a hydroxyl group increases the local polarity of the desosamine moiety. This can alter how the molecule interacts with its solvent environment and could influence its preferred conformation in aqueous solutions, such as the physiological environment approaching the ribosome.

While detailed crystallographic or NMR studies specifically characterizing the conformational changes induced by a 4'-hydroxy group are not extensively available, the fundamental principles of medicinal chemistry suggest that such a modification would have a tangible impact on the molecule's spatial arrangement, thereby affecting its interaction with the ribosome. royalsocietypublishing.org

Influence of 4'-Position Modifications on Target Binding Affinity

Azithromycin (B1666446) exerts its antibacterial effect by binding to the 50S subunit of the bacterial ribosome, specifically within the nascent peptide exit tunnel (NPET) near the peptidyl transferase center (PTC). mdpi.comrcsb.org This binding physically obstructs the passage of newly synthesized polypeptide chains, leading to the inhibition of protein synthesis. mdpi.com The affinity of this binding is governed by a series of specific molecular interactions between the antibiotic and the 23S rRNA component of the ribosome.

The desosamine sugar is a critical binding epitope. mdpi.com A well-established key interaction is a hydrogen bond formed between the 2'-hydroxyl group of the desosamine sugar and the N1 atom of nucleotide A2058 (E. coli numbering) of the 23S rRNA. mdpi.commdpi.comnih.gov This interaction is a cornerstone of macrolide binding and is essential for high-affinity inhibition.

Modifications at the 4'-position, while not directly involved in this canonical 2'-OH interaction, can significantly influence binding affinity through indirect effects:

Steric Hindrance: A bulky substituent at the 4'-position could cause a steric clash with the rRNA wall of the exit tunnel, preventing the optimal positioning of the desosamine sugar and weakening the crucial 2'-OH hydrogen bond.

Altered Positioning: Even a small modification like a hydroxyl group can alter the desosamine ring's conformation and its orientation relative to the macrolactone ring. This can change the distance and angle of the 2'-OH to A2058, thereby modulating the strength of this key hydrogen bond.

The net effect of a 4'-modification on binding affinity is a delicate balance between these potential positive and negative interactions.

The binding pocket for azithromycin in the ribosomal tunnel is primarily hydrophobic, but it is lined with specific rRNA nucleotides that provide hydrogen bonding opportunities. rcsb.org The key interactions for the desosamine moiety involve nucleotides A2058 and A2059. mdpi.com The 2'-hydroxyl group's hydrogen bond with A2058 is the most critical anchoring point for the sugar. rcsb.org

A 4'-hydroxylated analog would position its new hydroxyl group within this environment. Depending on its stereochemical orientation (axial or equatorial), the 4'-OH group could:

Form a new hydrogen bond: If oriented correctly, it could interact directly with a phosphate (B84403) oxygen or a base of a nearby rRNA nucleotide, such as A2059, or indirectly via a water-mediated bridge. This would add a favorable interaction, potentially increasing binding affinity.

Introduce an unfavorable interaction: If the 4'-OH group is positioned in a sterically constrained area or creates an unfavorable electrostatic interaction with a like-charged group on the ribosome, it could decrease binding affinity.

The precise outcome would depend on the specific architecture of the ribosomal exit tunnel in a given bacterial species, making the impact of 4'-hydroxylation potentially species-dependent.

The potency of a macrolide antibiotic is directly correlated with its ability to bind the ribosome and inhibit protein synthesis. researchgate.netnih.gov This is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. A lower MIC value indicates higher potency.

Modifications on the desosamine sugar can significantly impact antibacterial activity. As shown in the table below, precursor modifications to the desosamine moiety of azithromycin, which serve as handles for creating hybrid molecules, resulted in a notable decrease in antibacterial potency against S. aureus compared to the parent azithromycin. This demonstrates that even preparatory changes to the desosamine sugar can disrupt the sensitive interactions required for effective ribosomal binding and protein synthesis inhibition.

| Compound | Modification on Desosamine Sugar | MIC vs. S. aureus (µg/mL) acs.org | Protein Synthesis Inhibition (Residual Translation %) acs.org |

|---|---|---|---|

| Azithromycin (AZI) | Unmodified | 0.5 | Not Reported |

| Compound 1 | 4'-O-tosyl | 32 | ~50% |

| Compound 2 | 4'-azido | 16 | ~65% |

Data derived from studies on desosamine-modified azithromycin derivatives intended for hybridization. acs.org

These findings underscore the principle that alterations at the 4'-position directly modulate the inhibitory activity of the molecule. A rationally designed 4'-hydroxy derivative would aim to maintain or enhance the favorable binding interactions to achieve potent protein synthesis inhibition, resulting in low MIC values.

Design Principles for Novel 4'-Hydroxylated Azithromycin Conjugates

A major strategy in modern antibiotic development is the creation of hybrid molecules or conjugates, where a known antibiotic scaffold is linked to another chemical entity. nih.gov This approach is used to achieve several goals, including overcoming resistance, broadening the antibacterial spectrum, or creating dual-action agents. While modifications at the 4''-position of the cladinose (B132029) sugar have been a primary focus for azithromycin conjugate synthesis, the 4'-position on the desosamine sugar presents a novel and strategic site for derivatization. nih.govmdpi.com

The introduction of a 4'-hydroxy group serves as a critical first step, creating a versatile chemical handle for further conjugation. Key design principles for novel conjugates based on this scaffold include:

Linker Chemistry: The 4'-hydroxy group can be readily converted into an ether or ester linkage, allowing for the attachment of various payloads. The choice of linker is critical; it must be stable enough to reach the target but can also be designed to be cleavable under specific physiological conditions if release of the payload is desired.

Overcoming Resistance: Conjugates can be designed to tackle specific resistance mechanisms. For example, a moiety that disrupts the bacterial membrane or inhibits an efflux pump could be attached to the 4'-position. By bringing this second agent into high concentration near the ribosome, it could act synergistically with the macrolide core.

Dual-Action Antibiotics: Another antibiotic with a different mechanism of action (e.g., a quinolone or chloramphenicol) could be conjugated to the 4'-position. nih.gov Such a hybrid could be effective against strains resistant to either drug alone and may reduce the likelihood of developing new resistance.

Targeted Delivery: A ligand that recognizes a specific bacterial surface feature could be attached, potentially increasing the concentration of the antibiotic at the site of infection.

The rational design of these conjugates requires a careful balance between the properties of the macrolide core, the linker, and the attached molecule to ensure that the final compound retains its ability to bind the ribosome while gaining the desired new function.

Computational Chemistry and Molecular Modeling in SAR Studies

Computational chemistry and molecular modeling are indispensable tools for understanding SAR and for the rational design of new derivatives, including those of 4'-hydroxy azithromycin. oncodesign-services.comnih.gov These in silico methods provide insights at a molecular level that are often difficult to obtain through experimentation alone and can significantly accelerate the drug discovery process. irb.hrresearchgate.net

Key computational techniques applied in SAR studies of macrolides include:

Molecular Docking: This technique predicts the preferred orientation of a ligand (the antibiotic derivative) when bound to its receptor (the ribosome). oncodesign-services.com Docking a series of 4'-modified azithromycin analogs into the crystal structure of the 50S ribosomal subunit can help visualize binding modes, identify potential steric clashes, and predict new hydrogen bonding interactions. This allows researchers to prioritize the synthesis of compounds predicted to have the highest binding affinity.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in the antibiotic-ribosome complex over time. plos.org This method can assess the stability of key interactions, such as the 2'-OH to A2058 hydrogen bond, and evaluate the conformational flexibility of the antibiotic and the ribosome upon binding. It provides a more dynamic and realistic picture of the binding event than static docking.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling develops mathematical relationships between the chemical structures of a series of compounds and their biological activity. researchgate.netresearchgate.net For 4'-derivatives, a QSAR model could be built to correlate properties of the 4'-substituent (e.g., size, polarity, hydrogen bonding capacity) with the measured MIC values. Such a model could then be used to predict the activity of new, unsynthesized 4'-analogs, guiding chemists to design molecules with optimal properties for potency.

By integrating these computational approaches, researchers can build a comprehensive understanding of the SAR for 4'-hydroxylated azithromycin derivatives, enabling a more efficient and targeted design of next-generation macrolide antibiotics.

Mechanistic Investigations of 4 Hydroxylated Azithromycin Analogs at the Molecular and Cellular Level

Molecular Interactions with Ribosomal Subunits and Mechanisms of Action

Azithromycin (B1666446), a macrolide antibiotic, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. smpdb.ca It binds to the 50S ribosomal subunit, a crucial component of the bacterial protein synthesis machinery. hmdb.ca This binding occurs within the nascent peptide exit tunnel (NPET), a channel through which newly synthesized polypeptide chains emerge from the ribosome. mdpi.comresearchgate.net

The binding of Azithromycin within the NPET physically obstructs the passage of the elongating polypeptide chain, effectively halting protein synthesis. mdpi.com This leads to a bacteriostatic effect, meaning it inhibits the growth and replication of bacteria. hmdb.ca The binding site is primarily composed of 23S rRNA, a component of the 50S subunit. smpdb.ca While the core mechanism is similar to other macrolides like erythromycin (B1671065), Azithromycin's unique 15-membered azalide ring structure may allow for different or additional interactions within the ribosome, contributing to its distinct antibacterial spectrum and pharmacokinetic properties. mdpi.com

Cellular Uptake and Intracellular Localization Studies

Specific data regarding the cellular uptake and intracellular localization of 4'-Hydroxy Azithromycin is not available. The following information pertains to the parent compound, Azithromycin.

Azithromycin is well-known for its rapid and extensive accumulation in host cells, particularly in phagocytes such as neutrophils and macrophages. nih.govnih.gov This high intracellular concentration is a key feature of its pharmacokinetic profile and is believed to contribute to its efficacy against intracellular pathogens. nih.gov The uptake into phagocytic cells is characterized as rapid and nonsaturable. nih.gov

Once inside the cell, Azithromycin is predominantly localized within lysosomes. asm.org This accumulation in the acidic environment of lysosomes is thought to be due to an ion-trapping mechanism, a consequence of Azithromycin's dibasic nature. asm.org The drug is then slowly released from these intracellular stores, contributing to its long half-life in tissues. medex.com.bd This targeted delivery to sites of infection is further enhanced by the migration of drug-laden phagocytes to these areas. nih.gov

The impact of a 4'-hydroxy modification on these cellular transport and localization processes has not been elucidated. It is plausible that alterations to the molecule's physicochemical properties, such as polarity, could influence its ability to cross cell membranes and accumulate within intracellular compartments.

In Vitro Studies of Biological Activity of Derivatives

There is a lack of specific data on the enzymatic inhibition profiles of this compound. For the parent compound, Azithromycin, its primary mechanism of action is the inhibition of bacterial protein synthesis rather than direct enzymatic inhibition. However, Azithromycin is known to be a weak inhibitor of the cytochrome P450 enzyme CYP3A4, unlike some other macrolides which are stronger inhibitors. nih.gov This property results in a lower potential for drug-drug interactions. clinpgx.org

Biochemical investigations have shown that macrolides, including azithromycin, can inhibit lysosomal phospholipase A1 activity. nih.gov The degree of inhibition appears to correlate with the number of cationic groups on the drug. nih.gov

Specific studies utilizing cell-free translation systems to investigate the effects of this compound could not be identified in the available literature. Such systems are valuable tools for dissecting the molecular mechanisms of protein synthesis inhibitors. Studies on the parent compound, Azithromycin, would typically show a concentration-dependent inhibition of protein synthesis in a bacterial cell-free system, confirming its action on the ribosome.

While direct studies on the immunomodulatory effects of this compound are lacking, the parent compound, Azithromycin, is recognized for its significant immunomodulatory properties, independent of its antibacterial activity. nih.govfrontiersin.org

At a mechanistic level, Azithromycin has been shown to:

Modulate Macrophage Polarization: It can shift macrophages from a pro-inflammatory (M1) phenotype towards an anti-inflammatory and tissue-resolving (M2) phenotype. frontiersin.org

Inhibit Pro-inflammatory Cytokine Production: Azithromycin can reduce the production of key pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-8 (IL-8), and tumor necrosis factor-alpha (TNF-α) in various cell types, including macrophages stimulated with lipopolysaccharide. frontiersin.orgnih.gov

Affect Neutrophil Function: It can decrease neutrophil accumulation at sites of inflammation. frontiersin.org

Influence Cell Signaling Pathways: Azithromycin has been reported to inhibit the activation of transcription factors like NF-κB, which plays a central role in the inflammatory response. nih.gov

Alter Autophagy: It can impact the process of autophagy, a cellular mechanism for degrading and recycling cellular components, which can also play a role in inflammation and infection. nih.gov

The following table summarizes the known immunomodulatory effects of Azithromycin at a mechanistic level:

| Mechanistic Effect | Cellular Target/Process | Outcome |

| Macrophage Polarization | Macrophages | Shift from M1 (pro-inflammatory) to M2 (anti-inflammatory) phenotype |

| Cytokine Production | Macrophages, Epithelial cells | Inhibition of pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) |

| Neutrophil Function | Neutrophils | Reduced accumulation at inflammatory sites |

| Cell Signaling | Various immune cells | Inhibition of NF-κB activation |

| Autophagy | Various cell types | Modulation of autophagic processes |

Whether the 4'-hydroxy metabolite of Azithromycin retains, enhances, or diminishes these immunomodulatory activities is currently unknown and would require specific investigation.

Advanced Research Directions and Future Perspectives on 4 Hydroxy Azithromycin

Exploration of Novel Biotransformation Pathways

The generation of novel antibiotic analogs through microbial or enzymatic processes, known as biotransformation, offers a pathway to structurally diverse compounds that may be difficult to achieve through conventional chemical synthesis. Research into the biotransformation of macrolide antibiotics, including azithromycin (B1666446), by microbial communities found in environments like activated sludge has revealed a variety of metabolic routes. nih.govresearchgate.net These processes include demethylation, N-oxidation, hydrolysis of the macrolactone ring, loss of sugar moieties, and phosphorylation, leading to numerous transformation products (TPs). researchgate.net

While specific pathways leading directly to 4'-Hydroxy Azithromycin are not yet fully elucidated in the literature, the study of these environmental degradation pathways is crucial. It provides a blueprint for identifying novel enzymes, such as specific hydroxylases, capable of regioselective modification of the macrolide scaffold. The exploration of these enzymatic reactions could lead to the development of biocatalytic methods for the targeted synthesis of 4'-hydroxylated and other oxygenated azithromycin derivatives. Such biocatalytic processes are often more environmentally friendly and can achieve a high degree of specificity, avoiding the need for complex protection and deprotection steps common in chemical synthesis.

Table 1: Observed Biotransformation Reactions in Macrolides

| Transformation Type | Description | Potential Relevance to this compound |

|---|---|---|

| Hydroxylation | Introduction of a hydroxyl (-OH) group onto the molecule. | Direct pathway for the formation of this compound. |

| Demethylation | Removal of a methyl group. | A common metabolic route for azithromycin, though not at the 4' position. nih.gov |

| N-Oxidation | Addition of an oxygen atom to a nitrogen atom. | A known pathway for macrolide transformation. researchgate.net |

| Glycosidic Bond Cleavage | Removal of sugar moieties (e.g., desosamine (B1220255) or cladinose). | A major degradation pathway that could compete with hydroxylation. researchgate.net |

| Phosphorylation | Addition of a phosphate (B84403) group. | An inactivation mechanism that could be explored for creating prodrugs. ijprajournal.com |

Development of Advanced Synthetic Strategies for Complex Analogs

The chemical synthesis of macrolide analogs is a complex but powerful tool for generating novel antibiotic candidates. Efforts to create derivatives of azithromycin have focused on modifying key positions on the macrolactone ring and its sugar appendages to enhance potency and overcome resistance. mdpi.com Modifications at the 4''-position of the cladinose (B132029) sugar, a position analogous in chemical space to the 4'-position on the desosamine sugar, have been shown to be a particularly promising direction for developing improved analogs. nih.govresearchgate.net

Advanced synthetic methodologies are pivotal for creating libraries of complex, 4'-hydroxylated analogs for further study. Key strategies include:

Convergent Synthesis: This approach involves the assembly of the complex macrolide structure from several smaller, independently synthesized building blocks. nih.govumn.edu It allows for greater flexibility and diversity in the final products, as different building blocks can be combined to create a wide array of analogs. This method has been used to generate over 300 new macrolide candidates. nih.gov

Semi-synthesis: Starting with the naturally produced azithromycin molecule, chemists can perform targeted modifications. This is often more practical than total synthesis. researchgate.net For creating 4'-hydroxylated analogs, this could involve selective oxidation of the 4''-hydroxy group on the cladinose sugar, followed by further transformations. researchgate.net

Chemoenzymatic Synthesis: This hybrid approach combines the precision of enzymatic reactions with the versatility of chemical synthesis. researchgate.net For instance, a chemically synthesized precursor could be subjected to a glycosylation step using engineered microorganisms to attach modified sugars, potentially including those with a 4'-hydroxyl group. researchgate.net This strategy has been successfully used to generate macrolactam analogs with improved stability and activity. researchgate.net

| Chemoenzymatic Synthesis | Combining chemical and biological (enzymatic) steps. | High selectivity and milder reaction conditions. researchgate.net | May be limited by enzyme availability and stability. |

High-Throughput Screening Methodologies for 4'-Hydroxylated Libraries

Once libraries of 4'-hydroxylated azithromycin analogs are synthesized, high-throughput screening (HTS) is essential to rapidly assess their biological activity and identify promising lead compounds. HTS allows for the testing of thousands of compounds against various bacterial strains, providing critical data on their antimicrobial potency.

The primary screening method is typically a whole-cell phenotypic screen, which measures the ability of a compound to inhibit bacterial growth. nih.gov

Broth Microdilution: This is a standard assay used to determine the Minimum Inhibitory Concentration (MIC) of an antibiotic, which is the lowest concentration that prevents visible bacterial growth. nih.gov This method can be automated to screen large libraries of compounds against panels of clinically relevant Gram-positive and Gram-negative bacteria, including drug-resistant strains. umn.edu

Natural Product and Synthetic Library Screening: Platforms have been developed to screen extensive libraries of both natural products and synthetic molecules to identify novel antibiotic adjuvants or standalone agents. nih.govnih.gov A library of 4'-hydroxylated azithromycin analogs would be ideally suited for this type of screening campaign.

In addition to empirical screening, computational methods are increasingly being integrated into the discovery pipeline.

Computational Screening and Machine Learning: By combining empirical screening of small molecular fragments with machine learning algorithms, researchers can computationally design novel drugs. drugtargetreview.com This approach can screen vast virtual libraries of molecules to prioritize candidates for synthesis and testing, saving significant time and resources. pnas.orgdrugtargetreview.com

Elucidation of Complete Mechanistic Profiles for 4'-Hydroxylated Compounds

The mechanism of action for azithromycin and other macrolides is the inhibition of bacterial protein synthesis. nih.gov They achieve this by binding to the 50S subunit of the bacterial ribosome, specifically to the 23S rRNA within the polypeptide exit tunnel. patsnap.comdrugs.comdrugbank.com This binding blocks the elongation of the growing polypeptide chain. youtube.comoup.com

Introducing a hydroxyl group at the 4'-position could alter the compound's interaction with the ribosome in several ways, potentially leading to an enhanced or modified mechanism of action. Structure-activity relationship (SAR) studies on related macrolides suggest that modifications to the sugar moieties can significantly impact ribosomal binding and antibacterial activity. researchgate.net It is hypothesized that extensions from the sugar rings can protrude further into the peptidyl transferase center (PTC) of the ribosome, interfering more directly with peptide bond formation. researchgate.net

A 4'-hydroxyl group could:

Form New Hydrogen Bonds: The additional hydroxyl group could form new hydrogen bonds with nucleotides or amino acid residues in the ribosomal tunnel, increasing the binding affinity of the drug for its target.

Alter Conformation: The presence of the hydroxyl group may induce a conformational change in the drug molecule, allowing it to bind more effectively, especially to ribosomes that have been modified to confer resistance.

Evade Resistance: A modified binding interaction might allow the compound to be effective against bacteria that have developed resistance through target site modification (e.g., methylation of the ribosome).

Elucidating the precise mechanistic profile of 4'-hydroxylated compounds requires advanced techniques such as X-ray crystallography or cryo-electron microscopy (cryo-EM) to visualize the drug bound to the ribosome, alongside detailed kinetic studies of protein synthesis inhibition.

Role in Understanding Macrolide Resistance Mechanisms

The clinical utility of macrolides is threatened by the spread of bacterial resistance. nih.gov Studying this compound and its analogs is critical for understanding and overcoming these resistance mechanisms. The three primary mechanisms of macrolide resistance are:

Target Site Modification: The most common mechanism involves methylation of the 23S rRNA at position A2058 by Erm methyltransferases. rcsb.org This modification reduces the binding affinity of the macrolide to the ribosome. youtube.com

Active Efflux: Bacteria can acquire genes (e.g., mef or msr genes) that code for efflux pumps, which are membrane proteins that actively transport the antibiotic out of the bacterial cell, preventing it from reaching its ribosomal target. youtube.comnih.gov

Enzymatic Inactivation: Less common, this mechanism involves enzymes such as esterases or phosphotransferases that chemically modify and inactivate the antibiotic. ijprajournal.com

By testing 4'-hydroxylated compounds against bacterial strains with well-characterized resistance mechanisms, researchers can gain invaluable insights. For example, if a 4'-hydroxylated analog demonstrates potent activity against a strain with an Erm-methylated ribosome, it suggests that its binding mode is different from that of the parent compound and is not hindered by the methylation. Similarly, if an analog is effective against a strain possessing an efflux pump, it indicates that the analog is either not a substrate for that pump or enters the cell faster than it is expelled. This information is crucial for the rational design of next-generation macrolides that can circumvent existing resistance and remain effective therapeutic agents. pnas.org

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Azithromycin |

| Clarithromycin (B1669154) |

| Erythromycin (B1671065) |

| Roxithromycin |

| Solithromycin |

| Telithromycin |

| Chloramphenicol (B1208) |

| Metronidazole (B1676534) |

| Colistin |

| Meropenem |

| Oxacillin |

| Tobramycin |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.